REACTION_CXSMILES
|
[C:1](=[S:3])=S.[OH-].[K+].[CH2:6]([NH2:9])[CH2:7][CH3:8].ClC(OCC)=O.[I:16][C:17]1[CH:25]=[C:21]([C:22]([OH:24])=O)[C:20]([NH2:26])=[CH:19][CH:18]=1.Cl>O>[I:16][C:17]1[CH:25]=[C:21]2[C:20](=[CH:19][CH:18]=1)[NH:26][C:1](=[S:3])[N:9]([CH2:6][CH2:7][CH3:8])[C:22]2=[O:24] |f:1.2|
|
Name
|
|
Quantity
|
16.4 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
26.4 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C(C(=O)O)=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to 14° C.
|
Type
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TEMPERATURE
|
Details
|
cooled to 17° C
|
Type
|
CUSTOM
|
Details
|
to rise to 25° C
|
Type
|
TEMPERATURE
|
Details
|
the resulting tan slurry was heated to 75° C
|
Type
|
WAIT
|
Details
|
After 4.5 h
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was decanted from the oily solids
|
Type
|
WASH
|
Details
|
the solids were washed two times with water (100 mL each)
|
Type
|
ADDITION
|
Details
|
Methanol (100 mL) was added
|
Type
|
CUSTOM
|
Details
|
to crystallize the produce
|
Type
|
FILTRATION
|
Details
|
The solids were recovered by filtration
|
Type
|
WASH
|
Details
|
washed with methanol (2 times with 15 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
IC=1C=C2C(N(C(NC2=CC1)=S)CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |